biological activity of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
biological activity of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
An In-depth Technical Guide on the Core Biological Activity of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
Foreword: A Prospective Analysis of a Novel Indoloquinoxaline Derivative
The indolo[2,3-b]quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its potent and diverse biological activities.[1][2][3] This guide delves into the prospective biological profile of a specific, novel derivative: 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline . While direct experimental data for this compound is not yet prevalent in published literature, this document serves as a technical whitepaper, extrapolating its potential activities based on the well-established pharmacology of the parent 6H-indolo[2,3-b]quinoxaline core and its numerous analogs.[4][5] We will explore its likely mechanisms of action, propose robust experimental designs for its validation, and contextualize its potential within the landscape of therapeutic development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of this promising chemical class.
The Indolo[2,3-b]quinoxaline Core: A Privileged Scaffold in Drug Discovery
The 6H-indolo[2,3-b]quinoxaline is a planar, fused heterocyclic system that has garnered significant attention for its wide array of pharmacological properties.[4][5] Its rigid, aromatic structure is chemically analogous to the plant alkaloid ellipticine, a compound known for its DNA-intercalating and antitumor activities.[6] This structural similarity provides a strong theoretical foundation for the biological activities observed in this class of compounds.
Derivatives of this core structure have demonstrated a remarkable spectrum of biological effects, including:
The versatility of the indoloquinoxaline scaffold stems from its synthetic tractability, allowing for systematic modifications at various positions to modulate its physicochemical properties and biological targets.
Synthesis of the Core Scaffold
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives is typically achieved through a straightforward condensation reaction between an isatin derivative and an ortho-phenylenediamine.[1][12][13] This robust and efficient method allows for the introduction of various substituents on both the indole and quinoxaline ring systems, enabling the generation of diverse chemical libraries for biological screening.
Prospective Biological Activity of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
Based on the extensive research into its parent scaffold, we can hypothesize the primary biological activities of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline . The substituents on this specific derivative—two methoxy groups on the quinoxaline ring and a propyl group on the indole nitrogen—are expected to modulate its potency, selectivity, and pharmacokinetic profile.
Anticipated Anticancer and Cytotoxic Effects
The most prominent and well-documented activity of 6H-indolo[2,3-b]quinoxaline derivatives is their anticancer potential.[6][7] The primary mechanism underlying this activity is believed to be DNA intercalation .[4][5] The planar structure of the indoloquinoxaline core allows it to insert between the base pairs of the DNA double helix, leading to a cascade of cellular events that culminate in apoptosis.
The introduction of the 2,3-dimethoxy groups may enhance the compound's interaction with DNA or other cellular targets, potentially increasing its cytotoxic potency. The 6-propyl group, a moderately lipophilic substituent, could influence the compound's cell permeability and overall pharmacokinetic properties.
The intercalation of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline into the DNA helix is hypothesized to trigger the following downstream events:
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Inhibition of DNA Replication and Transcription: The presence of the intercalated molecule can physically obstruct the progression of DNA and RNA polymerases, leading to the cessation of DNA replication and gene transcription.
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Induction of DNA Damage Response: The distortion of the DNA helix can be recognized by cellular surveillance mechanisms, activating DNA damage response pathways.
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Topoisomerase II Inhibition: While some derivatives are poor inhibitors, others may interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[4][8] This inhibition can lead to the accumulation of DNA strand breaks.
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Activation of Apoptotic Pathways: The culmination of these cellular insults is expected to trigger programmed cell death (apoptosis), thereby eliminating the cancerous cells.
The following diagram illustrates the proposed signaling pathway:
Conclusion and Future Directions
While awaiting direct experimental validation, the existing body of literature on 6H-indolo[2,3-b]quinoxaline derivatives provides a strong rationale for investigating 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline as a potential therapeutic agent, particularly in the realm of oncology. Its structural features suggest a high likelihood of DNA intercalating properties, leading to potent cytotoxic effects against cancer cells.
Future research should focus on:
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Comprehensive in vitro and in vivo testing: To confirm its anticancer and antiviral activities and to establish a preliminary safety profile.
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Quantitative Structure-Activity Relationship (QSAR) studies: To understand how the methoxy and propyl substituents contribute to its biological activity and to guide the design of even more potent analogs. [7]* Pharmacokinetic and ADMET studies: To assess its drug-like properties and its suitability for further development.
The exploration of this novel derivative holds the promise of expanding our understanding of the therapeutic potential of the indoloquinoxaline scaffold and may lead to the development of new and effective treatments for a range of diseases.
References
-
Synthesis and biological activity of 7H-benzoi[4][6]ndolo[2,3-b]-quinoxaline derivatives. Available at:
- Biological activity of some 6H-indolo[2,3-b] quinoxalines. - ResearchGate.
- Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives - JOCPR.
- Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines.
- (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities - ResearchGate.
- Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and Their Cytotoxic Activity Against Human Ceratinocytes (HaCaT) - PubMed.
- Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed.
- Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity against human ceratinocytes (HaCaT) - Organic & Biomolecular Chemistry (RSC Publishing).
- In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
- Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries - PMC.
- Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles.
- The synthetic non-toxic drug 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline inhibits neutrophil production of reactive oxygen species - PubMed.
- 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic ... - PMC.
- (PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES - ResearchGate.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC.
- 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed.
- Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 7H-benzo[4,5]indolo[2,3-b]-quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. BJOC - Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design [beilstein-journals.org]
- 12. Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity against human ceratinocytes (HaCaT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
